1-(2-Fluoroethyl)piperidin-4-amine hydrochloride
CAS No.: 1315497-29-0
Cat. No.: VC2959174
Molecular Formula: C7H16ClFN2
Molecular Weight: 182.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1315497-29-0 |
|---|---|
| Molecular Formula | C7H16ClFN2 |
| Molecular Weight | 182.67 g/mol |
| IUPAC Name | 1-(2-fluoroethyl)piperidin-4-amine;hydrochloride |
| Standard InChI | InChI=1S/C7H15FN2.ClH/c8-3-6-10-4-1-7(9)2-5-10;/h7H,1-6,9H2;1H |
| Standard InChI Key | QENBADYCUJIHOZ-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1N)CCF.Cl |
| Canonical SMILES | C1CN(CCC1N)CCF.Cl |
Introduction
Chemical Structure and Properties
1-(2-Fluoroethyl)piperidin-4-amine hydrochloride features a piperidine ring with an amine group at the 4-position and a fluoroethyl substituent at the nitrogen atom of the piperidine ring. The compound exists as a hydrochloride salt, which enhances its stability and water solubility compared to its free base form.
Basic Identification Data
| Parameter | Value |
|---|---|
| CAS Number | 1315497-29-0 |
| Molecular Formula | C₇H₁₆ClFN₂ |
| Molecular Weight | 182.67 g/mol |
| IUPAC Name | 1-(2-fluoroethyl)piperidin-4-amine;hydrochloride |
| European Community (EC) Number | 812-103-5 |
Structural Identifiers
The compound can be described using various chemical notation systems, which are essential for database searching and computational chemistry applications.
| Identifier Type | Value |
|---|---|
| SMILES | C1CN(CCC1N)CCF.Cl |
| InChI | InChI=1S/C7H15FN2.ClH/c8-3-6-10-4-1-7(9)2-5-10;/h7H,1-6,9H2;1H |
| InChIKey | QENBADYCUJIHOZ-UHFFFAOYSA-N |
The parent compound of 1-(2-Fluoroethyl)piperidin-4-amine hydrochloride is 1-(2-Fluoroethyl)piperidin-4-amine (CID 16748092), which lacks the hydrochloride component .
Synthesis Methods
General Synthetic Routes
The synthesis of 1-(2-Fluoroethyl)piperidin-4-amine hydrochloride typically involves multiple reaction steps. The primary approach involves the reaction of piperidine-4-amine with 2-fluoroethyl derivatives under specific conditions.
A common synthetic pathway includes:
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Nucleophilic substitution reaction between piperidine-4-amine and a suitable 2-fluoroethyl leaving group
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Formation of the hydrochloride salt by treatment with hydrochloric acid
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Purification through recrystallization or column chromatography
Reaction Conditions
The synthesis typically requires controlled temperature and pressure settings, as well as appropriate catalysts to facilitate the desired transformations. Solvents commonly employed include ethanol, methanol, or tetrahydrofuran. The reaction progress is monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to ensure completion and purity.
Chemical Reactivity
1-(2-Fluoroethyl)piperidin-4-amine hydrochloride can participate in various chemical reactions due to its functional groups.
Amine Reactivity
The primary amine at the 4-position of the piperidine ring can undergo typical reactions associated with amines:
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Acylation with acid chlorides or anhydrides to form amides
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Reductive amination with aldehydes or ketones
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Nucleophilic substitution reactions
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Formation of Schiff bases
Fluoroethyl Group Reactions
The fluoroethyl moiety attached to the piperidine nitrogen can participate in:
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Nucleophilic substitution reactions where the fluorine atom acts as a leaving group
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Elimination reactions under strong basic conditions
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Complexation with certain metal ions due to the electronegativity of fluorine
Physical Properties
The physical characteristics of 1-(2-Fluoroethyl)piperidin-4-amine hydrochloride are important for its handling, storage, and application in research settings.
Appearance and Solubility
1-(2-Fluoroethyl)piperidin-4-amine hydrochloride typically appears as a white to off-white crystalline solid at room temperature. As a hydrochloride salt, it demonstrates enhanced solubility in water compared to its free base form. It is also soluble in polar organic solvents such as methanol and ethanol but shows limited solubility in non-polar solvents like hexane or toluene.
Applications in Chemical Research
Synthetic Building Block
1-(2-Fluoroethyl)piperidin-4-amine hydrochloride serves as a valuable intermediate in organic synthesis. The presence of both an amine group and a fluoroethyl substituent makes it versatile for constructing more complex molecules, particularly those with potential pharmacological activities.
Medicinal Chemistry Applications
In medicinal chemistry, this compound is often utilized as a precursor for developing pharmaceutically active substances. The fluoroethyl group can enhance binding affinity to biological targets, while the amine group provides a site for further functionalization .
Pharmacological Properties and Research Findings
Structure-Activity Relationships
The presence of the fluoroethyl group in this compound is particularly significant from a medicinal chemistry perspective. Fluorination of drug molecules can:
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Improve metabolic stability by blocking potential sites of enzymatic degradation
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Enhance lipophilicity, potentially improving membrane permeability
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Increase binding selectivity to target receptors
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Modulate the electronic properties of the molecule, affecting its interaction with biological targets
| Hazard Statement | Code | Description | Warning Category |
|---|---|---|---|
| H315 | 100% | Causes skin irritation | Warning Skin corrosion/irritation |
| H319 | 100% | Causes serious eye irritation | Warning Serious eye damage/eye irritation |
| H335 | 100% | May cause respiratory irritation | Warning Specific target organ toxicity, single exposure; Respiratory tract irritation |
Precautionary Measures
When handling this compound, several precautionary measures should be observed:
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Wear appropriate personal protective equipment, including gloves, eye protection, and laboratory coat
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Work in a well-ventilated area or under a fume hood
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Avoid skin contact, inhalation, or ingestion
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In case of accidental exposure, follow standard first aid procedures as indicated by regulatory guidelines
Comparison with Similar Compounds
Structural Relatives
1-(2-Fluoroethyl)piperidin-4-amine hydrochloride shares structural similarities with several other compounds that have been studied in various contexts:
Functional Significance of Structural Variations
The specific positioning of the fluorine atom in 1-(2-Fluoroethyl)piperidin-4-amine hydrochloride distinguishes it from related compounds. This positioning affects:
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Electronic distribution within the molecule
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Hydrogen bonding capabilities
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Metabolic stability
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Receptor binding profiles
Research Applications
Synthetic Utility
Researchers have utilized 1-(2-Fluoroethyl)piperidin-4-amine hydrochloride and similar compounds in various synthetic pathways. For instance, fluorinated piperidine derivatives have been employed in the development of radiopharmaceuticals for positron emission tomography (PET) imaging .
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